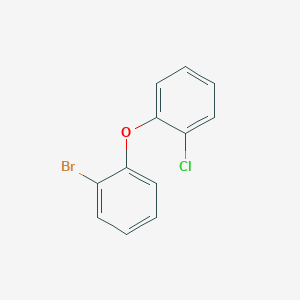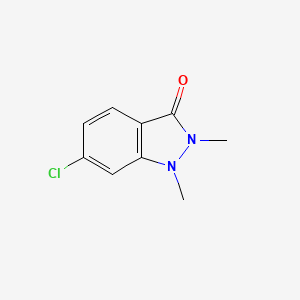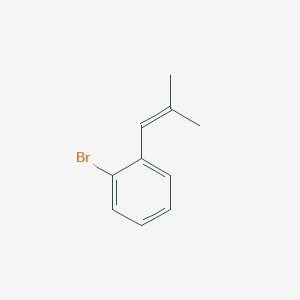
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene
Descripción general
Descripción
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11Br. It is a brominated derivative of styrene, characterized by the presence of a bromine atom and a 2-methylprop-1-en-1-yl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-methylprop-1-en-1-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or alkoxides, leading to the formation of substituted benzene derivatives.
Addition Reactions: The double bond in the 2-methylprop-1-en-1-yl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products
Substitution: Formation of 2-(2-methylprop-1-en-1-yl)phenol or 2-(2-methylprop-1-en-1-yl)aniline.
Addition: Formation of 1,2-dibromo-2-(2-methylprop-1-en-1-yl)benzene or 2-bromo-2-(2-methylprop-1-en-1-yl)benzene.
Oxidation: Formation of 2-(2-methylprop-1-en-1-yl)benzene oxide or 2-(2-methylprop-1-en-1-yl)benzene-1,2-diol.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom is displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Addition: The double bond in the 2-methylprop-1-en-1-yl group reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule.
Oxidation: The compound undergoes oxidation to form epoxides or diols, which can further react with other molecules.
Comparación Con Compuestos Similares
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-methylprop-2-en-1-yl)benzene: Similar structure but with a different position of the double bond.
1-Bromo-2-(2,2-dimethylethenyl)benzene: Contains a dimethyl-substituted ethylene group instead of a methylprop-1-en-1-yl group.
2-(2-Bromophenyl)-1,1-dimethylethylene: Features a bromophenyl group attached to a dimethylethylene moiety.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
1-bromo-2-(2-methylprop-1-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWPKCADKDSSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


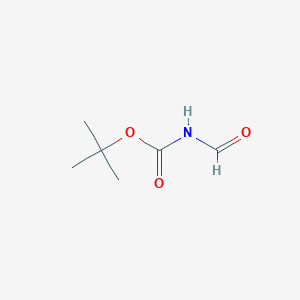
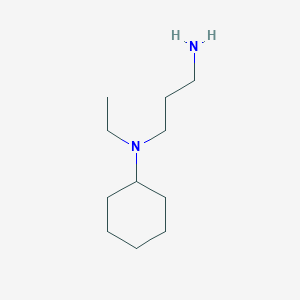
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301878.png)
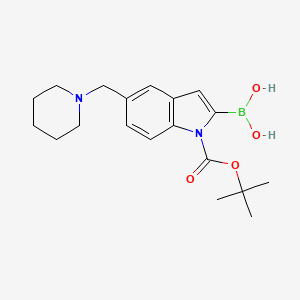
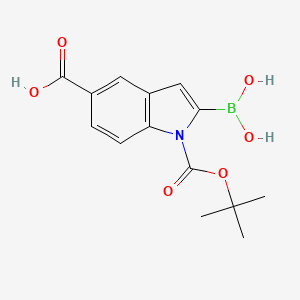
![1H-Indole-1-carboxylic acid, 2-borono-6-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301891.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301897.png)
![{1-(tert-butoxycarbonyl)-5-[(4,4-dimethoxypiperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid](/img/structure/B3301898.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(dimethylamino)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301920.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301922.png)


